molecular formula C9H18O4 B14640752 Acetic acid;oxepan-2-ylmethanol CAS No. 52426-81-0

Acetic acid;oxepan-2-ylmethanol

Cat. No.: B14640752
CAS No.: 52426-81-0
M. Wt: 190.24 g/mol
InChI Key: CSXZQXQBGXOHSN-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial and laboratory settings. It is a key component in vinegar (5–20% concentration) and serves as a precursor in synthesizing polymers, solvents, and pharmaceuticals . Its production primarily involves methanol carbonylation or acetaldehyde oxidation .

Oxepan-2-ylmethanol is a seven-membered cyclic ether alcohol (C₆H₁₂O₂), structurally characterized by an oxepane ring (a saturated oxygen-containing heterocycle) with a hydroxymethyl group at the 2-position. This compound is notable in pharmaceutical research, particularly in synthesizing zanamivir analogues—neuraminidase inhibitors for influenza treatment . Honda et al. (as cited in ) developed synthetic routes to oxepan-2-yl derivatives by modifying the C-6 glycerol side chain of zanamivir, highlighting its role in enhancing drug stability and activity.

Properties

CAS No.

52426-81-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

acetic acid;oxepan-2-ylmethanol

InChI

InChI=1S/C7H14O2.C2H4O2/c8-6-7-4-2-1-3-5-9-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4)

InChI Key

CSXZQXQBGXOHSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(OCC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;oxepan-2-ylmethanol can be achieved through the esterification of acetic acid with oxepan-2-ylmethanol. This reaction typically involves heating acetic acid and oxepan-2-ylmethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the ester. The reaction conditions may vary, but a common approach is to heat the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;oxepan-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;oxepan-2-ylmethanol depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of acetic acid and oxepan-2-ylmethanol. The oxepane ring may interact with various molecular targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclic Ether Alcohols

Oxepan-2-ylmethanol belongs to a class of cyclic ether alcohols. Key comparisons include:

  • Tetrahydrofuran-2-ylmethanol (THF-2-ylmethanol): A five-membered cyclic ether alcohol.
  • Tetrahydropyran-2-ylmethanol (THP-2-ylmethanol): A six-membered analogue. Larger rings (e.g., oxepane) exhibit greater conformational flexibility, improving solubility in nonpolar solvents .

Table 1: Physical Properties of Cyclic Ether Alcohols

Compound Ring Size Boiling Point (°C) Water Solubility (g/100 mL)
Tetrahydrofuran-2-ylmethanol 5 ~160–165 High (>50)
Tetrahydropyran-2-ylmethanol 6 ~190–200 Moderate (~20)
Oxepan-2-ylmethanol 7 ~210–220 (estimated) Low (<10)

Data inferred from ring size trends and analogous compounds

Acetic Acid Mixtures

Acetic acid is frequently mixed with alcohols (e.g., methanol, ethanol) in esterification reactions. For example:

  • Acetic acid + methanol: Forms methyl acetate and water via acid-catalyzed esterification. Kinetic studies show reaction rates depend on catalyst type (homogeneous vs. heterogeneous) and water inhibition .
  • Acetic acid + oxepan-2-ylmethanol: Potential esterification to form oxepan-2-ylmethyl acetate. The bulky oxepane ring may sterically hinder reaction kinetics compared to methanol .

Table 2: Esterification Kinetics of Acetic Acid with Alcohols

Alcohol Rate Constant (k, L/mol·min) Activation Energy (kJ/mol)
Methanol 0.15–0.25 (homogeneous) 45–55
Ethanol 0.10–0.18 (heterogeneous) 50–60
Oxepan-2-ylmethanol* ~0.05–0.10 (estimated) >60

Data adapted from ; *estimated based on steric effects

Analytical Methods

Gas chromatography (GC) with thermal conductivity detection (TCD) is a standard method for analyzing acetic acid mixtures. Key findings include:

  • Retention Times: Acetic acid (13.5 min), methanol (7.2 min), methyl acetate (12.8 min), and water (4.1 min) under optimized GC conditions (Porapak-Q column, H₂ carrier gas) .
  • Calibration : Linear relationships between peak area and concentration (wt% or mol%) enable accurate quantification .

Table 3: GC Retention Times and Detection Limits

Compound Retention Time (min) Detection Limit (ppm)
Acetic acid 13.5 50
Methanol 7.2 30
Oxepan-2-ylmethanol* ~18–20 (estimated) >100

Estimated based on molecular weight and polarity trends

Industrial and Pharmaceutical Relevance

  • Acetic Acid: Dominates in vinyl acetate monomer (VAM) and terephthalic acid production. The Cativa process (iridium catalyst) reduces water content and byproducts compared to the Monsanto process .
  • Oxepan-2-ylmethanol: Enhances drug bioavailability in zanamivir analogues by mimicking glycerol side chains. Larger rings improve metabolic stability over smaller analogues .

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